Tetrahydrofurfuryl propionate

Description

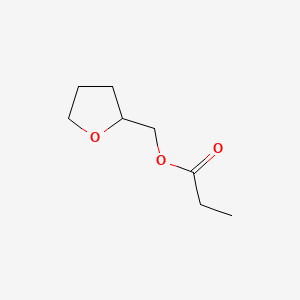

Structure

3D Structure

Properties

IUPAC Name |

oxolan-2-ylmethyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-8(9)11-6-7-4-3-5-10-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKCDSXOYLTWBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862336 | |

| Record name | Tetrahydrofurfuryl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid; Fruity, earthy, phenolic, medicinal aroma | |

| Record name | Tetrahydrofurfuryl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Tetrahydrofurfuryl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1433/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

205.00 to 207.00 °C. @ 760.00 mm Hg | |

| Record name | Tetrahydrofurfuryl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Insoluble in water, Soluble (in ethanol) | |

| Record name | Tetrahydrofurfuryl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Tetrahydrofurfuryl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1433/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.037-1.043 | |

| Record name | Tetrahydrofurfuryl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1433/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

637-65-0 | |

| Record name | Tetrahydrofurfuryl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrofurfuryl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furanmethanol, tetrahydro-, 2-propanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrofurfuryl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrofurfuryl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROFURFURYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTW131DEGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetrahydrofurfuryl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Tetrahydrofurfuryl propionate chemical properties and structure

An In-Depth Technical Guide to Tetrahydrofurfuryl Propionate: Structure, Properties, and Applications

Introduction

This compound (THFP), identified by its CAS number 637-65-0, is an ester of tetrahydrofurfuryl alcohol and propionic acid.[1][2] This compound presents as a colorless to pale yellow liquid and is characterized by a pleasant, sweet, and fruity odor, sometimes with notes of caramel or chocolate.[3][4] Its unique combination of properties—excellent solvency, moderate volatility, low toxicity, and a favorable odor profile—has led to its versatile application across several industries, including flavorings, fragrances, cosmetics, and pharmaceuticals.[1][3] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and key applications for professionals in research and drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a saturated five-membered tetrahydrofuran ring linked via a methylene bridge to a propionate ester group.[2][5] This unique combination of a cyclic ether and an ester functional group dictates its chemical behavior and physical properties. The ether linkage and the carbonyl group provide polar sites capable of hydrogen bonding, which contributes to its solubility in many organic solvents.[1][3] The overall carbon backbone, however, limits its solubility in water.[5][6]

The presence of a chiral center at the C2 position of the tetrahydrofuran ring means that THFP exists as a racemic mixture in most commercial preparations.[7]

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 637-65-0 | [1][3][8] |

| Molecular Formula | C₈H₁₄O₃ | [1][3][8] |

| Molecular Weight | 158.20 g/mol | [3][8] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Sweet, caramellic, fruity, nutty | [2][4] |

| Boiling Point | 205-207 °C at 760 mmHg | [2][3][4] |

| Density | ~1.04 g/mL at 25 °C | [3][4][6] |

| Refractive Index (n²⁰/D) | 1.438 - 1.441 | [3][4][7] |

| Flash Point | ~198 °F (92.2 °C) | [4][7] |

| Solubility | Soluble in alcohol; slightly soluble to insoluble in water. | [2][6] |

| FEMA Number | 3058 | [4][7] |

Spectroscopic Profile

For professionals in drug development and research, unambiguous identification is critical. The following is a predictive analysis of the key spectroscopic features of THFP.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key signals would include a triplet from the terminal methyl group (~1.1 ppm) and a quartet from the adjacent methylene group (~2.3 ppm) of the propionyl moiety. The protons on the tetrahydrofuran ring and the exocyclic methylene bridge would appear in the more complex region between 3.5 and 4.2 ppm.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption peak is expected around 1730-1740 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch of the ester group.[1] Additionally, prominent C-O stretching bands would appear in the region of 1100-1250 cm⁻¹ , corresponding to the ester and ether linkages.

-

Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 158. The fragmentation pattern would likely be dominated by cleavage of the ester bond. A prominent fragment would be expected from the loss of the propionyloxy group or through McLafferty rearrangement, a common pathway for esters.

Standard Synthesis Protocol: Fischer-Speier Esterification

This compound is synthesized via the Fischer-Speier esterification of tetrahydrofurfuryl alcohol with propionic acid, using an acid catalyst.[2] This reversible reaction requires specific conditions to drive the equilibrium towards the product side.[9][10][11]

Causality in Experimental Design:

-

Excess Reagent : Using an excess of one reactant (typically the less expensive one, in this case, propionic acid or using the alcohol as a solvent) shifts the reaction equilibrium to favor ester formation, according to Le Châtelier's principle.[12]

-

Acid Catalyst : A strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is essential. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[11]

-

Water Removal : The reaction produces water as a byproduct. Removing this water as it forms (e.g., with a Dean-Stark apparatus) is crucial to prevent the reverse reaction (ester hydrolysis) and drive the synthesis to completion.[11][13]

-

Work-up : The post-reaction work-up is designed to remove the acid catalyst and unreacted carboxylic acid. Washing with a weak base like sodium bicarbonate neutralizes these acidic components.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add tetrahydrofurfuryl alcohol (1.0 eq), propionic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid (approx. 1-2% mol).

-

Synthesis : Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected or reaction completion is confirmed by an appropriate monitoring technique (e.g., TLC or GC).

-

Cooling and Extraction : Allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate, and transfer it to a separatory funnel.

-

Washing : Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and unreacted propionic acid, and finally with brine to remove residual water.

-

Drying and Concentration : Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Final Purification : Purify the resulting crude ester by vacuum distillation to obtain pure this compound.

Chemical Reactivity and Stability

The primary mode of chemical degradation for THFP, as with other esters, is hydrolysis . This reaction involves the cleavage of the ester bond to yield tetrahydrofurfuryl alcohol and propionic acid.[1]

-

Acid-Catalyzed Hydrolysis : In the presence of an acid and water, the reaction is the reverse of the Fischer esterification.

-

Base-Catalyzed Saponification : In the presence of a strong base (e.g., NaOH), the ester undergoes saponification, an irreversible process that yields tetrahydrofurfuryl alcohol and the sodium salt of propionic acid.

For drug development professionals, understanding the stability of THFP in various formulations is crucial. Its susceptibility to hydrolysis means that pH must be carefully controlled in aqueous-based systems to ensure the long-term integrity of the final product. Under normal, anhydrous conditions, it is considered a stable compound.[1][3]

Applications in Research and Industry

The versatile properties of THFP make it a valuable compound in several high-value applications.

-

Flavor and Fragrance Industry : As a FEMA GRAS (Generally Recognized As Safe) substance, THFP is used as a flavoring agent in foods such as baked goods, beverages, and candies to impart sweet, fruity, and chocolate-like notes.[3][4] In perfumery, its pleasant odor and good solubility make it an effective fragrance component in lotions and other personal care products.[3]

-

Cosmetic Formulations : In cosmetics, it functions as an emollient, helping to soften and moisturize the skin, making it a suitable ingredient for creams and lotions.[3]

-

Pharmaceutical Applications : Its low toxicity and good solvency profile make it a candidate for use as a pharmaceutical excipient.[3] It can act as a solvent or co-solvent in drug formulations, potentially improving the stability and bioavailability of active pharmaceutical ingredients (APIs).

-

Polymer and Materials Science : THFP can serve as a specialty solvent or a plasticizer. Furthermore, it acts as a chemical intermediate for the synthesis of other molecules, including specialty polymers.[3] Its derivation from tetrahydrofurfuryl alcohol, which can be produced from biomass, positions it as a "green" or bio-derived chemical building block.[14][15]

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed.[16] It can also cause eye irritation.[16]

-

GHS Hazard Statements : H302 (Harmful if swallowed), H319/H320 (Causes serious eye irritation/Causes eye irritation).[4][16]

-

Handling Precautions : Standard laboratory safety practices should be employed. This includes using personal protective equipment (PPE) such as safety glasses and gloves. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[16] Keep away from heat, sparks, and open flames.[16]

-

First Aid : In case of eye contact, rinse cautiously with water for several minutes. If swallowed, rinse the mouth and seek immediate medical attention. Do NOT induce vomiting.[16]

Researchers should always consult the most current Safety Data Sheet (SDS) before handling this chemical.

References

-

Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]

-

M&U International. (n.d.). MATERIAL SAFETY DATA SHEET - this compound. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound this compound (FDB003196). Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

Agricultural Marketing Service, USDA. (2003). Tetrahydrofurfuryl alcohol (THFA) for use in crop production. Retrieved from [Link]

-

Wikipedia. (2023). Tetrahydrofurfuryl alcohol. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. CAS 637-65-0: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 637-65-0 [chemicalbook.com]

- 4. This compound(637-65-0) 1H NMR spectrum [chemicalbook.com]

- 5. Showing Compound this compound (FDB003196) - FooDB [foodb.ca]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. spectrabase.com [spectrabase.com]

- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Fischer Esterification [organic-chemistry.org]

- 12. cerritos.edu [cerritos.edu]

- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 14. CAS Common Chemistry [commonchemistry.cas.org]

- 15. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. This compound, 637-65-0 [thegoodscentscompany.com]

Tetrahydrofurfuryl Propionate: A Comprehensive Guide to Synthesis and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrofurfuryl propionate (CAS No. 637-65-0) is a versatile ester recognized for its unique sensory properties and functional characteristics.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, designed for professionals in research and development. We delve into the fundamental principles of its synthesis via Fischer esterification, offering a detailed, field-tested experimental protocol. The causality behind the selection of reagents, catalysts, and reaction conditions is thoroughly explained to provide a deeper understanding of the process. Furthermore, this guide outlines a multi-technique approach to the structural elucidation and purity assessment of the synthesized compound, integrating data from NMR, IR, and mass spectrometry, alongside key physicochemical properties. This document serves as an authoritative resource, grounded in established scientific principles and supported by comprehensive references.

Introduction and Significance

This compound, also known as (Oxolan-2-yl)methyl propanoate, is an organic compound belonging to the ester and tetrahydrofuran classes.[3][4] It is a colorless to pale yellow liquid with a characteristic sweet, fruity, and caramellic odor.[1] This profile makes it a valuable ingredient in the flavor and fragrance industries, where it is used to impart chocolate, apricot, and nutty notes to products like beverages, baked goods, and perfumes.[1][2][5]

Beyond its sensory applications, this compound's properties, such as its excellent solubility in organic solvents, stability, and low toxicity, make it a compound of interest in broader chemical and pharmaceutical applications.[2][3] It can serve as a solvent, a plasticizer, and an intermediate in the synthesis of specialty polymers.[2][3] In the pharmaceutical industry, its potential use as an excipient in drug delivery systems is being explored to enhance the stability and bioavailability of active pharmaceutical ingredients (APIs).[2] Understanding the synthesis and rigorous characterization of this molecule is therefore critical for ensuring its quality, purity, and suitability for these high-stakes applications.

Synthesis of this compound

The most common and industrially viable method for synthesizing this compound is the Fischer esterification of tetrahydrofurfuryl alcohol with propionic acid. This is a reversible, acid-catalyzed condensation reaction.

Principle of the Reaction: Fischer Esterification

The Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The mechanism, illustrated below, is fundamental to understanding the process.

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of propionic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of tetrahydrofurfuryl alcohol attacks the now highly electrophilic carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product, this compound.

To ensure a high yield, the equilibrium of this reversible reaction must be shifted towards the products. This is typically achieved by using an excess of one reactant (usually the less expensive one) or, more effectively, by removing the water produced during the reaction.

Causality Behind Experimental Choices

A successful synthesis relies on the judicious selection of reagents and conditions.

-

Reactants :

-

Tetrahydrofurfuryl Alcohol : The alcohol source, providing the tetrahydrofurfuryl moiety. Its purity is crucial to avoid side reactions.

-

Propionic Acid : The carboxylic acid source. An excess of propionic acid can be used to shift the reaction equilibrium, though this complicates purification.

-

-

Catalyst :

-

A strong acid is essential to accelerate the slow kinetics of the esterification. While concentrated sulfuric acid (H₂SO₄) is effective, solid acid catalysts like graphite bisulfate or acidic resins are increasingly used to simplify post-reaction neutralization and purification.[6] The catalyst's role is purely kinetic; it increases the rate at which equilibrium is reached but does not alter the position of the equilibrium itself.

-

-

Solvent and Water Removal :

-

Using a solvent like cyclohexane or toluene allows for the azeotropic removal of water using a Dean-Stark apparatus. As the reaction mixture is heated to reflux, the water-solvent azeotrope boils, condenses, and is collected in the Dean-Stark trap. The denser water separates to the bottom, while the lighter, water-immiscible solvent overflows and returns to the reaction flask. This continuous removal of a product directly applies Le Chatelier's principle, driving the reaction to completion and achieving high conversion rates.

-

-

Temperature :

-

The reaction is typically conducted at the reflux temperature of the chosen solvent to ensure a sufficient reaction rate and efficient azeotropic distillation of water.

-

Experimental Workflow Diagram

Sources

Spectroscopic Unveiling of Tetrahydrofurfuryl Propionate: A Technical Guide for Researchers

Introduction: Characterizing a Versatile Ester

Tetrahydrofurfuryl propionate (CAS No. 637-65-0) is an ester recognized for its characteristic fruity and oily aroma, finding applications in the flavor and fragrance industry.[1][2] Its molecular structure, comprising a tetrahydrofuran ring linked to a propionate group, presents a compelling case for spectroscopic elucidation.[2] For researchers in drug development and materials science, a thorough understanding of its spectral properties is paramount for quality control, reaction monitoring, and structural verification. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles. We will not only present the spectral data but also delve into the causative logic behind the experimental methodologies, ensuring a comprehensive and trustworthy resource.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The expected chemical shifts (δ) are influenced by the electron-withdrawing effects of the ester and ether functionalities.

Predicted ¹H NMR Data (in CDCl₃)

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| H-a | 1.15 | Triplet | 3H |

| H-b | 2.35 | Quartet | 2H |

| H-c', H-c'' | 1.60 - 2.00 | Multiplet | 4H |

| H-d | 3.70 - 3.90 | Multiplet | 2H |

| H-e | 4.00 - 4.20 | Multiplet | 1H |

| H-f | 4.05 - 4.25 | Multiplet | 2H |

-

Protons (a) & (b): The ethyl group of the propionate moiety gives rise to a characteristic triplet for the methyl protons (a) and a quartet for the methylene protons (b), due to coupling with each other.

-

Protons (c', c''): The two methylene groups within the tetrahydrofuran ring are diastereotopic and are expected to show complex multiplets in the aliphatic region.

-

Protons (d) & (e): The protons on the carbons adjacent to the ether oxygen (d and e) are shifted downfield due to the oxygen's deshielding effect.

-

Protons (f): The methylene protons adjacent to the ester oxygen are also significantly deshielded, appearing further downfield.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms and information about their chemical environment.

Predicted ¹³C NMR Data (in CDCl₃)

| Assignment | Predicted Chemical Shift (ppm) |

| C-1 | 9.1 |

| C-2 | 27.6 |

| C-3 | 174.5 |

| C-4 | 25.7 |

| C-5 | 28.9 |

| C-6 | 68.7 |

| C-7 | 77.2 |

| C-8 | 66.0 |

-

Carbonyl Carbon (C-3): The ester carbonyl carbon is the most deshielded, appearing at the lowest field (~174.5 ppm).[3]

-

Carbons Adjacent to Oxygen (C-6, C-7, C-8): The carbons directly bonded to the ether and ester oxygens are also significantly deshielded.

-

Aliphatic Carbons (C-1, C-2, C-4, C-5): The remaining aliphatic carbons appear at higher fields.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2975 - 2860 | C-H stretch | Alkane |

| 1740 - 1720 | C=O stretch | Ester |

| 1200 - 1170 | C-O stretch | Ester |

| 1100 - 1000 | C-O-C stretch | Ether |

The IR spectrum of this compound will be dominated by a strong, sharp absorption band around 1740-1720 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the ester group.[4] Additionally, a prominent C-O stretching band for the ester will be observed between 1200-1170 cm⁻¹, and the C-O-C stretch of the tetrahydrofuran ring will appear in the 1100-1000 cm⁻¹ region. The C-H stretching vibrations of the aliphatic portions of the molecule will be visible in the 2975-2860 cm⁻¹ range.[4]

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment Ion | Interpretation |

| 158 | [C₈H₁₄O₃]⁺• | Molecular Ion (M⁺•) |

| 101 | [C₅H₉O₂]⁺ | Loss of C₄H₅O• (tetrahydrofurfuryl radical) |

| 85 | [C₅H₉O]⁺ | Loss of C₃H₅O₂• (propionate radical) |

| 71 | [C₄H₇O]⁺ | Tetrahydrofurfuryl cation |

| 57 | [C₂H₅CO]⁺ | Propionyl cation |

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 158. Key fragmentation pathways would involve the cleavage of the ester bond, leading to the formation of a propionyl cation (m/z 57) and a tetrahydrofurfuryl cation (m/z 71) or related fragments.[5] The Human Metabolome Database shows an experimental GC-MS spectrum with a prominent peak that could correspond to the tetrahydrofurfuryl fragment.[1]

IV. Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol outlines the synthesis of this compound from tetrahydrofurfuryl alcohol and propionic acid using an acid catalyst.

Materials:

-

Tetrahydrofurfuryl alcohol

-

Propionic acid

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask, combine tetrahydrofurfuryl alcohol and a molar excess of propionic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the excess acid.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by distillation.

Caption: Fischer Esterification Workflow

NMR Sample Preparation

-

Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the tube and gently invert to ensure homogeneity.

-

Place the NMR tube in the spectrometer for analysis.

FTIR Sample Preparation (Liquid Film)

-

Place a drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top to create a thin liquid film.

-

Mount the salt plates in the spectrometer's sample holder for analysis.

Mass Spectrometry Sample Introduction (GC-MS)

-

Dilute a small amount of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether).

-

Inject an aliquot of the solution into the gas chromatograph (GC) coupled to the mass spectrometer (MS).

-

The GC will separate the components of the sample before they enter the MS for ionization and analysis.

V. Data Interpretation and Structural Confirmation

The collective data from NMR, IR, and MS provides a comprehensive and self-validating confirmation of the structure of this compound.

Caption: Integrated Spectroscopic Analysis

The ¹H and ¹³C NMR spectra will confirm the connectivity of the atoms and the presence of the distinct chemical environments of the propionate and tetrahydrofurfuryl moieties. The IR spectrum will verify the presence of the key ester and ether functional groups. Finally, the mass spectrum will confirm the molecular weight and provide fragmentation patterns consistent with the proposed structure.

VI. Conclusion

The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a robust and definitive structural elucidation. This guide has outlined the expected spectral data and provided the foundational experimental protocols for obtaining and interpreting this information. For researchers, this comprehensive spectroscopic profile serves as a critical reference for ensuring the identity and purity of this versatile ester in various scientific applications.

References

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl propanoate. Retrieved from [Link]

-

Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0031177). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). Retrieved from [Link]

-

FooDB. (2015). Showing Compound this compound (FDB003196). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl propanoate. Retrieved from [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

ResearchGate. (n.d.). INFRARED SPECTRUM OF METHYL PROPANOATE. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]

-

YouTube. (2021). NMR spectrum of methyl propanoate. Retrieved from [Link]

-

NIST. (n.d.). Tetrahydrofuran. Retrieved from [Link]

-

eCommons. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). GC/MS full scan mass spectrum of the methyl ester of 8-(5-hexylfuran-2-yl). Retrieved from [Link]

Sources

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0031177) [hmdb.ca]

- 2. Showing Compound this compound (FDB003196) - FooDB [foodb.ca]

- 3. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility and Stability of Tetrahydrofurfuryl Propionate in Common Laboratory Solvents

Introduction

Tetrahydrofurfuryl propionate (THFP), a versatile ester with the CAS number 637-65-0, is a compound of significant interest across various scientific and industrial domains.[1][2] Characterized by its pleasant, fruity odor, it finds applications as a flavoring agent in the food and beverage industry and as a fragrance ingredient in cosmetics and personal care products.[1] Beyond its sensory attributes, THFP's utility extends to pharmaceutical applications, where it can serve as an excipient in drug delivery systems, and in polymer chemistry as a specialty solvent and plasticizer.[1][3]

This technical guide provides a comprehensive overview of the solubility and stability of this compound in common laboratory solvents. Understanding these fundamental physicochemical properties is paramount for researchers, scientists, and drug development professionals to effectively formulate, analyze, and handle this compound. This document will delve into the known solubility characteristics of THFP, present methodologies for its quantitative determination, and explore its stability profile under various environmental conditions.

Physicochemical Properties of this compound

A foundational understanding of the key physicochemical properties of THFP is essential before exploring its solubility and stability.

| Property | Value | Source |

| CAS Number | 637-65-0 | [2] |

| Molecular Formula | C₈H₁₄O₃ | [4] |

| Molecular Weight | 158.20 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 207 °C | [5] |

| Density | 1.04 g/mL at 25 °C | [5] |

| Flash Point | 92.22 °C | [6] |

| logP (Octanol-Water) | 0.69 - 1.04 | [7][8] |

Solubility Profile of this compound

The solubility of a compound is a critical parameter that dictates its behavior in various applications, from reaction kinetics to formulation development. This compound, with its ester functionality and a tetrahydrofuran ring, exhibits a nuanced solubility profile.

Qualitative and Predicted Solubility

General observations indicate that THFP is soluble in many organic solvents.[3] Its predicted water solubility is approximately 16.9 g/L, while another estimation suggests a value of 4569 mg/L at 25°C.[6][7] Contradictory reports describe it as both "slightly soluble" and "insoluble" in water, which highlights the need for precise quantitative determination.[6][9] It is also noted to be soluble in alcohol.[6]

Experimental Determination of Solubility

To address the lack of specific quantitative solubility data in common laboratory solvents, a standardized experimental protocol is essential. The following workflow outlines a robust method for determining the solubility of THFP.

Caption: Experimental workflow for the quantitative determination of THFP solubility.

Step-by-Step Protocol for Solubility Determination:

-

Solvent Selection: Choose a range of common laboratory solvents with varying polarities, such as water, ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).

-

Preparation of Saturated Solutions: In separate sealed vials, add an excess amount of THFP to a known volume of each selected solvent.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved THFP at the bottom of the vials is crucial to confirm saturation.

-

Sample Collection: After equilibration, allow the solutions to stand undisturbed for a defined period to permit the settling of excess solute. Carefully withdraw a precise volume of the clear supernatant from each vial.

-

Sample Preparation for Analysis: Dilute the collected aliquots with a suitable solvent (e.g., the same solvent used for dissolution or another miscible solvent) to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a validated analytical technique, such as Gas Chromatography with Flame Ionization Detection (GC-FID). A suggested starting point for a GC method could be adapted from similar analyses of related compounds.

-

Calibration and Calculation: Prepare a series of standard solutions of THFP of known concentrations and generate a calibration curve. Use this curve to determine the concentration of THFP in the analyzed samples and subsequently calculate the solubility in units such as g/100 mL or mol/L.

Stability Profile of this compound

The stability of THFP is a critical consideration for its storage, handling, and application, particularly in formulations where it may be exposed to various environmental stressors over time.

General Stability and Hydrolysis

This compound is generally considered stable under normal storage conditions.[3] However, as an ester, it is susceptible to hydrolysis, a chemical reaction with water that can be catalyzed by the presence of acids or bases. This reaction would lead to the formation of tetrahydrofurfuryl alcohol and propionic acid.

Forced Degradation Studies

To comprehensively evaluate the stability of THFP, forced degradation studies are indispensable. These studies involve subjecting the compound to stress conditions that are more severe than those it would typically encounter, with the aim of accelerating degradation and identifying potential degradation products and pathways.

Caption: Workflow for conducting forced degradation studies of THFP.

Step-by-Step Protocol for Forced Degradation Studies:

-

Preparation of Stock Solution: Prepare a stock solution of THFP in a suitable solvent (e.g., acetonitrile or methanol).

-

Acidic and Basic Hydrolysis:

-

To separate aliquots of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 M HCl) and a basic solution (e.g., 0.1 M NaOH).

-

Incubate the solutions at a controlled, elevated temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before analysis.

-

-

Thermal Degradation:

-

Place a sample of neat THFP or a solution in a suitable solvent in a controlled temperature environment (e.g., an oven at 80 °C) under an inert atmosphere.

-

Collect samples at various time points.

-

-

Photostability:

-

Expose a solution of THFP in a photostable container to a controlled light source (e.g., a photostability chamber with UV and visible light).

-

Simultaneously, keep a control sample in the dark.

-

Collect samples at various time points.

-

-

Sample Analysis:

-

Analyze all collected samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS). A stability-indicating method is one that can separate the parent compound from its degradation products.

-

Quantify the amount of THFP remaining at each time point to determine the degradation kinetics.

-

Use techniques like GC-MS to identify the chemical structures of any significant degradation products.

-

Analytical Methodologies

The selection of an appropriate analytical method is crucial for the accurate quantification of THFP in solubility and stability studies.

-

Gas Chromatography (GC): Given its volatility, GC is a highly suitable technique for the analysis of THFP. A Flame Ionization Detector (FID) provides excellent sensitivity for quantifying the compound. For the identification of unknown degradation products, coupling GC with a Mass Spectrometer (MS) is the method of choice.

-

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, HPLC can also be employed, particularly for monitoring stability in complex matrices. A UV detector can be used if THFP exhibits sufficient UV absorbance, or a more universal detector like a Refractive Index (RI) detector could be considered.

Conclusion

This compound is a compound with a diverse range of applications, and a thorough understanding of its solubility and stability is fundamental for its effective utilization. While existing data provides a preliminary overview, this guide highlights the necessity for rigorous experimental determination of these properties. The detailed protocols for solubility assessment and forced degradation studies serve as a practical framework for researchers and scientists to generate the precise and reliable data required for their specific applications. By following these methodologies, professionals in drug development and other scientific fields can ensure the quality, efficacy, and safety of their formulations and products containing this compound.

References

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound this compound (FDB003196). Retrieved from [Link]

-

gsrs. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. CAS 637-65-0: this compound | CymitQuimica [cymitquimica.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 637-65-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound, 637-65-0 [thegoodscentscompany.com]

- 7. Showing Compound this compound (FDB003196) - FooDB [foodb.ca]

- 8. This compound (637-65-0) for sale [vulcanchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

Tetrahydrofurfuryl propionate CAS 637-65-0 research applications

An In-depth Technical Guide to the Research Applications of Tetrahydrofurfuryl Propionate (CAS 637-65-0)

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound (THFP), CAS 637-65-0. Moving beyond a simple datasheet, this document delves into the causality behind its applications, provides field-proven insights into its use, and offers detailed experimental context.

Introduction and Compound Profile

This compound is an ester of tetrahydrofurfuryl alcohol and propionic acid.[1] It is a versatile organic compound primarily recognized for its distinct sensory characteristics and favorable solvent properties.[1][2] Chemically, it belongs to the class of organic compounds known as tetrahydrofurans, which are characterized by a saturated, five-membered ring containing one oxygen atom.[3] Its unique combination of a pleasant aroma, excellent solubility, and low toxicity profile makes it a valuable molecule in several research and industrial domains.[2]

This guide will explore its synthesis, physicochemical properties, and core applications, with a focus on its utility in the flavor, fragrance, cosmetic, and pharmaceutical industries.

Physicochemical and Spectroscopic Data

Understanding the fundamental properties of a compound is critical for its effective application in research. The choice of solvents, reaction conditions, and formulation strategies are all dictated by these characteristics. THFP is a colorless to pale yellow liquid that is stable under normal conditions.[1]

| Property | Value | Source(s) |

| CAS Number | 637-65-0 | [1][2][4] |

| Molecular Formula | C₈H₁₄O₃ | [2][4] |

| Molecular Weight | 158.20 g/mol | [2][4][5] |

| Appearance | Colorless, clear liquid | [2][4][5] |

| Boiling Point | 205-207 °C at 760 mmHg | [2][4][6] |

| Density | ~1.04 g/mL at 25 °C | [2][6][7] |

| Refractive Index | ~1.435 - 1.441 at 20 °C | [2][4][6] |

| Flash Point | 92.22 °C (198 °F) TCC | [4][5] |

| Solubility | Soluble in alcohol; Insoluble in water | [5][8] |

| Synonyms | (Oxolan-2-yl)methyl propanoate, Propionic acid tetrahydrofurfuryl ester | [1][5] |

Synthesis Pathway and Mechanism

The primary route for synthesizing this compound is through the esterification of tetrahydrofurfuryl alcohol with propionic acid or its derivatives. This reaction is a classic example of Fischer esterification, typically catalyzed by an acid.

The mechanism involves the protonation of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. The choice of catalyst and reaction conditions (e.g., solvent, temperature) is crucial for driving the equilibrium towards the product side, often involving the removal of water.

Sources

- 1. CAS 637-65-0: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Showing Compound this compound (FDB003196) - FooDB [foodb.ca]

- 4. This compound, 637-65-0 [thegoodscentscompany.com]

- 5. parchem.com [parchem.com]

- 6. This compound | 637-65-0 [chemicalbook.com]

- 7. 637-65-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Thermal Degradation Profile of Tetrahydrofurfuryl Propionate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Tetrahydrofurfuryl propionate (THFP) is a versatile molecule utilized across various industries, including pharmaceuticals as an excipient and in fragrance formulations.[1][2] Understanding its thermal stability and degradation profile is paramount for ensuring product quality, safety, and stability, particularly in applications involving heat treatment, such as sterilization or processing. This guide provides a comprehensive theoretical framework for the thermal degradation of THFP, outlines detailed experimental protocols for its characterization, and offers insights into the interpretation of the resulting data. By synthesizing principles of ester pyrolysis and the decomposition of furan derivatives, this document serves as a foundational resource for researchers investigating the thermal behavior of this important compound.

Introduction to this compound (THFP)

This compound (CAS No. 637-65-0) is an ester formed from tetrahydrofurfuryl alcohol and propionic acid.[2] It is a colorless to pale yellow liquid with a mild, fruity odor.[2] Its chemical structure, featuring a saturated furan ring and a short-chain carboxylate, contributes to its utility as a solvent, plasticizer, and flavoring agent.[2] In the pharmaceutical context, its properties can be leveraged in drug delivery systems.[1]

Chemical Structure and Properties:

| Property | Value |

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.20 g/mol [3] |

| Boiling Point | 207 °C (lit.) |

| Density | 1.04 g/mL at 25 °C (lit.) |

| Flash Point | 92.22 °C[4] |

| Synonyms | (Tetrahydrofuran-2-yl)methyl propanoate, Propionic acid tetrahydrofurfuryl ester[2] |

Theoretical Thermal Degradation Profile of THFP

While specific experimental data on the thermal degradation of THFP is not extensively documented in publicly available literature, a robust theoretical profile can be constructed based on established principles of organic chemistry, specifically the pyrolysis of esters and the thermal decomposition of cyclic ethers.

Primary Degradation Pathway: Ester Pyrolysis via Syn-Elimination

The most probable initial degradation step for this compound involves the pyrolysis of the propionate ester group. Esters containing a β-hydrogen atom on the alcohol moiety are known to undergo thermal elimination through a concerted, six-membered cyclic transition state, a process known as syn-elimination or Ei reaction.[5][6][7]

In the case of THFP, a hydrogen atom on the carbon adjacent to the ether oxygen in the tetrahydrofuran ring (the β-hydrogen) can participate in this reaction. This pathway would lead to the formation of propionic acid and 2-methylene-tetrahydrofuran.

Proposed Primary Degradation Mechanism of THFP

Caption: Proposed primary thermal degradation pathway of THFP via a syn-elimination mechanism.

Secondary Degradation Pathways and Products

The primary degradation products are not expected to be stable under pyrolytic conditions and will likely undergo further reactions.

-

Decomposition of 2-Methylene-tetrahydrofuran: This is an unstable enol ether-like intermediate. It is expected to rapidly isomerize or decompose. One plausible pathway is the ring-opening to form unsaturated aldehydes or ketones.

-

Decarboxylation of Propionic Acid: At higher temperatures, propionic acid can undergo decarboxylation to yield ethane and carbon dioxide.

-

Radical Reactions: At elevated temperatures, homolytic cleavage of C-C and C-O bonds can occur, initiating a cascade of radical reactions. The ether linkage in the tetrahydrofurfuryl moiety is a potential site for radical initiation. This would lead to a complex mixture of smaller, volatile fragments. Studies on the thermal decomposition of similar furan compounds with oxygenated substituents have highlighted the importance of radical chemistry at higher temperatures.[8][9]

Experimental Characterization of the Thermal Degradation Profile

To experimentally validate and quantify the thermal degradation of THFP, a combination of thermoanalytical and spectrometric techniques is essential.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of THFP and to identify the temperature ranges of decomposition.

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] A mass loss indicates a decomposition or volatilization event.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's protocol.

-

Sample Preparation: Place a small, accurately weighed amount of THFP (typically 5-10 mg) into an inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to study pyrolysis in an inert environment. An air or oxygen atmosphere can be used to study thermo-oxidative degradation.

-

Heating Rate: A typical heating rate is 10 °C/min. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used to perform kinetic analysis.[10]

-

Temperature Range: Heat the sample from ambient temperature to a temperature at which the sample has completely decomposed (e.g., 30 °C to 600 °C).

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate (T_peak) from the first derivative of the TGA curve (DTG curve).

-

Calculate the residual mass at the end of the experiment.

-

TGA Experimental Workflow

Caption: A streamlined workflow for performing Thermogravimetric Analysis (TGA) of THFP.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in THFP, such as boiling and decomposition.

Principle: DSC measures the difference in heat required to increase the temperature of a sample and a reference as a function of temperature.[11] Endothermic events (e.g., melting, boiling) and exothermic events (e.g., some decomposition processes) can be identified and quantified.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Place a small amount of THFP (typically 2-5 mg) into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate.

-

Heating Rate: A heating rate of 10 °C/min is standard.

-

Temperature Range: Similar to TGA, from ambient to a temperature beyond the decomposition point.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify and integrate the peaks corresponding to thermal events to determine the enthalpy change (ΔH).

-

The boiling point can be determined from the onset of the endothermic peak corresponding to vaporization.

-

Decomposition may be observed as a complex series of endothermic or exothermic events.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of THFP thermal degradation.

Principle: A small amount of the sample is rapidly heated to a specific temperature in an inert atmosphere (pyrolysis). The resulting degradation products are then separated by gas chromatography (GC) and identified by mass spectrometry (MS).[12]

Experimental Protocol:

-

Instrument Setup: Interface a pyrolyzer unit with a GC-MS system.

-

Sample Preparation: A small amount of THFP is placed in a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: A range of temperatures should be investigated, guided by the TGA results (e.g., just above the onset of decomposition and at the temperature of maximum decomposition rate).

-

Atmosphere: Helium is typically used as the carrier gas.

-

-

GC-MS Conditions:

-

GC Column: A column suitable for separating a wide range of volatile and semi-volatile organic compounds (e.g., a mid-polarity column).

-

Temperature Program: A temperature program that allows for the separation of the expected degradation products.

-

MS Detection: Electron ionization (EI) is commonly used. The mass spectra of the separated compounds are compared to a library (e.g., NIST) for identification.

-

-

Data Analysis:

-

Identify the peaks in the chromatogram.

-

Analyze the mass spectrum of each peak to identify the corresponding degradation product.

-

The relative peak areas can provide a semi-quantitative measure of the abundance of each product.

-

Data Interpretation and Kinetic Analysis

Correlating TGA and DSC Data

By comparing the TGA and DSC data, a more complete picture of the degradation process can be obtained. For example, a mass loss in the TGA curve that corresponds to an endothermic peak in the DSC curve is likely due to boiling or a decomposition process that requires energy input.

Kinetic Analysis of TGA Data

The thermal stability and degradation kinetics can be evaluated from TGA data obtained at multiple heating rates. Model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are recommended for determining the activation energy (Ea) of the degradation process as a function of conversion.[7] This provides valuable insights into the complexity of the degradation mechanism.

Kinetic Parameters from TGA:

| Parameter | Description |

| Activation Energy (Ea) | The minimum energy required to initiate the decomposition reaction. |

| Pre-exponential Factor (A) | A measure of the frequency of collisions in a reactive orientation. |

| Reaction Order (n) | An empirical parameter that describes the dependence of the reaction rate on the concentration of the reactant. |

Safety and Handling

This compound is a combustible liquid and may be harmful if swallowed or inhaled.[8][13] It can cause skin and eye irritation.[8][13] Therefore, it is essential to handle this compound in a well-ventilated area, away from sources of ignition, and while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][13] All thermal analysis experiments should be conducted in instruments with proper ventilation to handle any potentially hazardous degradation products.

Conclusion

This technical guide provides a comprehensive framework for understanding and characterizing the thermal degradation profile of this compound. By combining theoretical predictions based on fundamental reaction mechanisms with a systematic experimental approach using TGA, DSC, and Py-GC-MS, researchers can gain a detailed understanding of the thermal stability, degradation pathways, and decomposition kinetics of THFP. This knowledge is critical for its safe handling, effective formulation, and the prediction of its performance in various applications, particularly within the pharmaceutical and drug development industries.

References

- M&U International. (n.d.). MATERIAL SAFETY DATA SHEET - this compound.

- Chem-Impex. (n.d.). This compound.

- Fisher Scientific. (2010). SAFETY DATA SHEET - Tetrahydrofurfuryl alcohol.

- CymitQuimica. (n.d.). CAS 637-65-0: this compound.

-

Van de Vijver, R., & Van Geem, K. M. (2020). Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. Proceedings of the Combustion Institute, 38(1). Retrieved from [Link]

-

Wikipedia. (n.d.). Ester pyrolysis. Retrieved from [Link]

- Baumgartner, G. J., & Wilson, C. L. (1951). Reactions of Furan Compounds. XVII. Pyrolysis of Tetrahydrofurfuryl Esters to Methyl Propenyl Ketone. Journal of the American Chemical Society, 73(10), 4885-4886.

-

AK Lectures. (n.d.). Ester Pyrolysis and Cope Elimination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester Pyrolysis. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound this compound (FDB003196). Retrieved from [Link]

-

GSRS. (n.d.). This compound. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2018). Esters of tetrahydrofurfuryl alcohol: Human health tier II assessment. Retrieved from [Link]

-

University of Melbourne. (n.d.). TGA-DSC. Retrieved from [Link]

- Montaudo, G., & Puglisi, C. (1997). Mass spectral analysis of low-temperature pyrolysis products from poly(tetrahydrofuran). Journal of Analytical and Applied Pyrolysis, 43(2), 113-127.

- Rizzarelli, P., & La Carta, S. (2021). A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. Polymers, 13(21), 3795.

- Naredla, S. T., Nagasree, K. P., Pooja, Y., Maheswari, V. U., Manjusha, M., Sony, K., & Panda, J. (2024). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). Indo American Journal of Pharmaceutical Sciences, 11(08).

Sources

- 1. The mechanism of the gas-phase pyrolysis of esters. Part 7. The effects of substituents at the acyl carbon - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 637-65-0 [thegoodscentscompany.com]

- 5. Ester pyrolysis - Wikipedia [en.wikipedia.org]

- 6. aklectures.com [aklectures.com]

- 7. Ester Pyrolysis [organic-chemistry.org]

- 8. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 9. researchgate.net [researchgate.net]

- 10. iajps.com [iajps.com]

- 11. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

Tetrahydrofurfuryl propionate as a bio-based monomer

An In-depth Technical Guide to the Tetrahydrofurfuryl Chemical Platform: From Bio-Based Solvents to High-Performance Monomers

Foreword by the Senior Application Scientist

In the dynamic landscape of polymer science and sustainable chemistry, our vocabulary is expanding. We speak of "bio-based," "renewable," and "circular economies" not as aspirational goals, but as urgent technical requirements. It is within this context that we must approach the family of molecules derived from tetrahydrofurfuryl alcohol. Often, a single chemical name can be a source of confusion, leading to misdirected research efforts. This guide addresses such a potential confusion head-on. The query regarding "" highlights a common pitfall: the conflation of a saturated ester with its polymerizable acrylate and methacrylate cousins.

Tetrahydrofurfuryl propionate (THFP) is a valuable, bio-derived molecule, but it is not a monomer for polymerization. Its structure lacks the requisite functional group—such as a carbon-carbon double bond or a strained ring—to participate in chain-growth or ring-opening polymerization. However, the foundational building block from which it is made, tetrahydrofurfuryl alcohol, is a versatile platform for creating true bio-based monomers.

This technical guide, therefore, takes a holistic approach. We will first characterize THFP and its role as a bio-based solvent and plasticizer. We will then pivot to the molecules that were likely the true subject of interest: Tetrahydrofurfuryl Acrylate (THFA) and Tetrahydrofurfuryl Methacrylate (THFMA). These are true monomers that yield high-performance polymers with compelling applications. By exploring the entire platform, we aim to provide researchers, scientists, and drug development professionals with a clear, accurate, and field-proven understanding of how to leverage these renewable feedstocks to their full potential. Our journey begins not with a simple protocol, but with a foundational understanding of molecular structure and reactivity.

Section 1: The Tetrahydrofurfuryl Moiety: A Versatile Bio-Based Platform

The transition from a petroleum-based to a bio-based economy hinges on the identification and utilization of versatile platform chemicals derived from renewable biomass.[1][2] One such platform is centered around furfural, which is produced from the dehydration of pentose sugars found in hemicellulose from agricultural residues like corn cobs and sugarcane bagasse. Catalytic hydrogenation of furfural yields furfuryl alcohol, which is then further hydrogenated to produce Tetrahydrofurfuryl Alcohol (THFA-ol) , the common precursor for the compounds discussed herein.

The true value of THFA-ol lies in its dual functionality: a primary alcohol group that is readily available for esterification and a stable tetrahydrofuran ring that imparts unique solubility and thermal characteristics to its derivatives. This allows for the synthesis of a family of related molecules with distinct functions.

Clarifying the Chemical Structures

The critical distinction between a non-monomeric ester and a polymerizable monomer lies in the presence of a reactive functional group. The diagram below illustrates the structures of THFA-ol and its key derivatives: this compound (THFP), Tetrahydrofurfuryl Acrylate (THFA), and Tetrahydrofurfuryl Methacrylate (THFMA).

Caption: Chemical relationships of the Tetrahydrofurfuryl family.

As is visually evident, THFP contains a saturated propionate group (-O-C(=O)-CH₂-CH₃). In stark contrast, THFA and THFMA possess unsaturated acrylate (-O-C(=O)-CH=CH₂) and methacrylate (-O-C(=O)-C(CH₃)=CH₂) groups, respectively. The carbon-carbon double bond in these latter two molecules is the site of reactivity for free-radical polymerization.

Section 2: this compound (THFP): A Bio-Based Solvent & Additive

While not a monomer, THFP is a functional molecule with applications rooted in its physical properties. It is recognized for its pleasant, fruity odor and excellent solvency.[3][4]

Synthesis of THFP

The synthesis of THFP is a straightforward esterification reaction, a cornerstone of organic chemistry. The causality behind the choice of reagents and conditions is driven by the need to favor the formation of the ester product and efficiently remove the water byproduct to shift the reaction equilibrium, according to Le Chatelier's principle.

Experimental Protocol: Synthesis of this compound

-

Reactor Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add Tetrahydrofurfuryl alcohol (1.0 mol, 102.13 g), propionic acid (1.1 mol, 81.49 g), and a suitable solvent that forms an azeotrope with water (e.g., 150 mL of cyclohexane).

-

Catalyst Addition: Add an acid catalyst, such as p-toluenesulfonic acid (0.01 mol, 1.9 g) or a graphite bisulfate catalyst, to the mixture.[5] The catalyst protonates the carbonyl oxygen of the propionic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The cyclohexane-water azeotrope will distill into the Dean-Stark trap. Water, being denser, will collect in the bottom of the trap while the cyclohexane will overflow and return to the reaction flask. Continue reflux until no more water is collected (typically 4-8 hours).

-

Workup & Purification:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent (cyclohexane) via rotary evaporation.

-

Purify the crude THFP by vacuum distillation to yield a colorless liquid.

-

Properties and Applications of THFP

THFP's properties make it a candidate for use as a specialty solvent, a fragrance component, or a potential bio-based plasticizer for polymers.[4][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 637-65-0 | [4][6] |

| Molecular Formula | C₈H₁₄O₃ | [4][7] |

| Molecular Weight | 158.20 g/mol | [4][7] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Odor | Sweet, caramellic, fruity | [3] |

| Boiling Point | ~207 °C (at 1 atm) | [3] |

| Density | ~1.04 g/mL (at 25 °C) | [3][4] |

| Refractive Index | ~1.438 (at 20 °C) | [3] |

| Solubility | Soluble in organic solvents | [6] |

Its primary roles are in the flavor and fragrance industry.[8] Its excellent solvency and low toxicity profile also suggest its potential as a green solvent or as a plasticizer to increase the flexibility of rigid polymer matrices, although this application is less documented than for other bio-based esters.

Section 3: THFA and THFMA: High-Performance Bio-Based Monomers

The true potential of the tetrahydrofurfuryl platform in polymer science is realized through its acrylate and methacrylate derivatives. These monomers are highly reactive in free-radical polymerization and are used to create a wide array of materials.[9][10]

Synthesis of THFA and THFMA

Similar to THFP, these monomers are synthesized via esterification or transesterification. A documented method involves reacting THFA-ol with lactic acid, followed by acetylation and pyrolysis to yield THFA.[11] A more direct esterification with acrylic acid or methacrylic acid, similar to the protocol for THFP but with the addition of a polymerization inhibitor (like hydroquinone), is also common.

Free-Radical Polymerization

THFA and THFMA are typically polymerized via free-radical mechanisms, often initiated by UV light (photopolymerization) or thermal initiators.[9] Photopolymerization is particularly advantageous as it is a rapid, energy-efficient, and solvent-free process that allows for spatial and temporal control.[10]

Caption: Experimental characterization workflow.

-

For the Monomer:

-

FTIR Spectroscopy: Confirms the presence of the ester carbonyl (~1730 cm⁻¹) and, for THFA/THFMA, the C=C double bond (~1635 cm⁻¹).

-

NMR Spectroscopy (¹H and ¹³C): Provides unequivocal structural confirmation.

-

-

For the Polymer:

-

FTIR Spectroscopy: Confirms polymerization by the disappearance of the C=C double bond peak.

-

Gel Permeation Chromatography (GPC): Measures the molecular weight (MW) and polydispersity index (PDI), which are critical indicators of polymerization control. [12] * Differential Scanning Calorimetry (DSC): Determines key thermal transitions like the glass transition temperature (Tg), which dictates the material's service temperature. [12] * Thermogravimetric Analysis (TGA): Evaluates the thermal stability and degradation temperature of the polymer. [12]

-

Conclusion